molecular formula C22H19N5 B5719491 6-Methyl-5-phenyl-4-(2-phenylethylamino)pyrrolo[3,2-d]pyrimidine-7-carbonitrile

6-Methyl-5-phenyl-4-(2-phenylethylamino)pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B5719491
M. Wt: 353.4 g/mol
InChI Key: YCUMNILZEXYFCF-UHFFFAOYSA-N
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Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrolo[3,2-d]pyrimidine derivatives .

Scientific Research Applications

6-Methyl-5-phenyl-4-(2-phenylethylamino)pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

6-Methyl-5-phenyl-4-(2-phenylethylamino)pyrrolo[3,2-d]pyrimidine-7-carbonitrile stands out due to its unique combination of biological activities and its potential for drug development in various therapeutic areas .

Properties

IUPAC Name

6-methyl-5-phenyl-4-(2-phenylethylamino)pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c1-16-19(14-23)20-21(27(16)18-10-6-3-7-11-18)22(26-15-25-20)24-13-12-17-8-4-2-5-9-17/h2-11,15H,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUMNILZEXYFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C(=NC=N2)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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